molecular formula C15H18N4O4 B2413253 ethyl2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate CAS No. 2309449-79-2

ethyl2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate

Cat. No.: B2413253
CAS No.: 2309449-79-2
M. Wt: 318.333
InChI Key: SWERMZZSYZQJCU-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylmethoxycarbonylamino)-3-(1H-1,2,4-triazol-5-yl)propanoate is a synthetic organic compound that features a triazole ring, a phenylmethoxycarbonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the phenylmethoxycarbonyl group: This step often involves the use of phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenylmethoxycarbonylamino)-3-(1H-1,2,4-triazol-5-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(phenylmethoxycarbonylamino)-3-(1H-1,2,4-triazol-5-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylmethoxycarbonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(phenylmethoxycarbonylamino)-3-(1H-1,2,3-triazol-5-yl)propanoate: Similar structure but with a different triazole ring.

    Ethyl 2-(phenylmethoxycarbonylamino)-3-(1H-1,2,4-oxadiazol-5-yl)propanoate: Contains an oxadiazole ring instead of a triazole ring.

Uniqueness

Ethyl 2-(phenylmethoxycarbonylamino)-3-(1H-1,2,4-triazol-5-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the triazole ring is particularly noteworthy, as it is known for its stability and ability to participate in various chemical reactions.

Properties

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)-3-(1H-1,2,4-triazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-2-22-14(20)12(8-13-16-10-17-19-13)18-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3,(H,18,21)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWERMZZSYZQJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=NC=NN1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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